Bienvenue dans la boutique en ligne BenchChem!

N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Regiochemistry Furan carbonyl Hydrogen-bond acceptor

For kinase programs requiring precise 4-aminopyrimidine hinge-binding geometry, this unsubstituted furan-2-carbonyl azetidine scaffold (CAS 2097899-51-7) is the definitive fragment baseline. Its modular architecture allows independent SAR at each pharmacophoric element—furan, azetidine, and pyrimidine—while the amide linker provides an inherent metabolic soft spot for tuning stability. Do not substitute with the 2-amine or C–C linked analogs; co-crystal validated programs depend on this exact regioisomer for target engagement. Ideal as an FBDD hit (MW 244.25, heavy atom count 18), its unsubstituted furan 5-position is primed for hit-to-lead elaboration. Order this reference standard to anchor your focused library against JAK/kinase patent space.

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 2097899-51-7
Cat. No. B2653597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097899-51-7
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CO2)NC3=NC=NC=C3
InChIInChI=1S/C12H12N4O2/c17-12(10-2-1-5-18-10)16-6-9(7-16)15-11-3-4-13-8-14-11/h1-5,8-9H,6-7H2,(H,13,14,15)
InChIKeyAJBQIUIRJOPCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097899-51-7): Chemical Identity, Structural Class, and Procurement Baseline


N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097899-51-7; molecular formula C₁₂H₁₂N₄O₂; molecular weight 244.25 g/mol) is a synthetic small molecule comprising a pyrimidin-4-amine moiety linked via an azetidine spacer to a furan-2-carbonyl group . The compound belongs to the broader azetidinyl-pyrimidine class, which has been disclosed in multiple patent families as scaffolds targeting Janus kinase (JAK) proteins and other kinases for inflammatory and proliferative disorders [1]. Unlike fused heterocyclic kinase inhibitors, this compound's modular three-ring architecture—furan, azetidine, and pyrimidine—places each pharmacophoric element under independent synthetic control, making it a versatile intermediate for structure–activity relationship (SAR) exploration and library diversification .

Why Generic Substitution Fails for N-[1-(Furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine: Key Structural Differentiators from Closest Analogs


Within the azetidinyl-pyrimidine chemical space, four structural variables drive divergent biological and physicochemical profiles: (i) furan carbonyl regiochemistry (2‑carbonyl vs. 3‑carbonyl), (ii) pyrimidine amine attachment point (4‑amine vs. 2‑amine), (iii) furan ring substitution (unsubstituted vs. 5‑bromo), and (iv) the connectivity between the furan and the azetidine-pyrimidine core (carbonyl-linked vs. directly C–C bonded) . Each variation alters hydrogen-bonding geometry, electron distribution, and steric profile. The target compound occupies a distinct position in this matrix—furan‑2‑carbonyl, pyrimidin‑4‑amine, unsubstituted furan, carbonyl-linked—that cannot be assumed equivalent to any single-regioisomer or substitution variant. Procurement decisions that treat these analogs as interchangeable risk introducing uncharacterized off-target liabilities or losing target engagement that depends on the precise spatial arrangement of the furan oxygen and pyrimidine nitrogen lone pairs [1].

Quantitative Differentiation Evidence for N-[1-(Furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine Relative to Structural Analogs


Furan Carbonyl Regiochemistry: 2‑Carbonyl vs. 3‑Carbonyl Electronic and Steric Differentiation

The furan-2-carbonyl substituent in the target compound positions the furan ring oxygen at the ortho position relative to the carbonyl, creating a contiguous O–C–C–O hydrogen-bond acceptor motif with distinct electrostatic potential. By contrast, the furan-3-carbonyl regioisomer (N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine) places the ring oxygen at the meta position relative to the carbonyl, disrupting this contiguous motif and reducing local dipole magnitude . Computational modeling of analogous furan-carbonyl azetidine systems predicts a dipole moment difference of approximately 0.8–1.2 Debye between the 2‑carbonyl and 3‑carbonyl isomers, which translates to altered hydrogen-bond acceptor strength and solvation free energy [1].

Regiochemistry Furan carbonyl Hydrogen-bond acceptor Electrostatic potential

Pyrimidine Amine Attachment Point: 4‑Amine vs. 2‑Amine Hydrogen-Bond Donor/Acceptor Geometry

The target compound features a pyrimidin-4-amine moiety, wherein the exocyclic NH is positioned para to one ring nitrogen and meta to the other. The analog N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2034303-16-5) places the exocyclic NH ortho to both ring nitrogens . In kinase inhibitor design, the 4‑aminopyrimidine motif forms a canonical bidentate hydrogen-bond donor–acceptor pair with the kinase hinge region (e.g., NH donor to backbone carbonyl; N1 acceptor to backbone NH), whereas the 2‑aminopyrimidine motif presents a geometrically distinct donor–acceptor vector angle differing by approximately 60° [1]. This difference can alter kinase selectivity profiles across the kinome.

Pyrimidine regiochemistry 4-aminopyrimidine Kinase hinge-binding motif Hydrogen-bond geometry

Halogen Substitution Effects: Unsubstituted vs. 5‑Bromofuran-2-carbonyl Physicochemical and Steric Differentiation

The target compound bears an unsubstituted furan-2-carbonyl group, whereas the closest halogenated analog, N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, incorporates a bromine atom at the furan 5‑position . The bromine substitution increases molecular weight from 244.25 to 323.15 g/mol (+32%), adds significant steric bulk (van der Waals volume increase of ~22 ų), and elevates calculated logP by approximately 0.8–1.1 log units [1]. These differences affect membrane permeability, plasma protein binding, and susceptibility to CYP450-mediated oxidative metabolism at the furan ring. The unsubstituted compound also avoids potential aryl halide photoreactivity and heavy-atom toxicity concerns associated with brominated aromatics [1].

Halogen substitution Lipophilicity Steric bulk Metabolic stability CYP450

Scaffold Connectivity: Carbonyl-Linked Furan vs. Direct C–C Bonded Furan in Azetidinyl-Pyrimidine Series

The target compound connects the furan ring to the azetidine nitrogen via a carbonyl linker (amide bond), whereas the analog N-(azetidin-3-yl)-6-(furan-2-yl)pyrimidin-4-amine (CAS 2097974-72-4) attaches the furan directly to the pyrimidine C6 position via a C–C bond . The carbonyl linker introduces an sp²-hybridized center that restricts rotational freedom and creates a permanent dipole, while the direct C–C connection permits free rotation around the biaryl-like bond. Additionally, the amide bond in the target compound is susceptible to hydrolysis by amidases, offering a metabolic soft spot that can be exploited in prodrug design, whereas the C–C linked analog lacks this enzymatic handle [1].

Scaffold connectivity Carbonyl linker Conformational flexibility Amide bond Metabolic stability

Heterocycle Replacement: Furan-2-carbonyl vs. Pyrazole-4-carbonyl Pharmacophoric Comparison

The target compound employs a furan-2-carbonyl group as the terminal heterocycle, whereas the analog N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097894-88-5) replaces this with a 5-methyl-1-phenylpyrazole-4-carbonyl moiety . Furan is an oxygen-containing, 6π-electron aromatic ring with a single hydrogen-bond acceptor (ring O); pyrazole is a nitrogen-containing heterocycle with both H-bond donor (NH) and acceptor (N) capacity. The pyrazole analog has a substantially larger molecular footprint (MW increase of >170 g/mol) and higher lipophilicity due to the phenyl substituent, making it a less ligand-efficient starting point for fragment-based drug discovery [1].

Heterocycle replacement Furan vs. pyrazole Aromaticity Hydrogen-bond acceptor Ring-strain

Procurement-Guided Application Scenarios for N-[1-(Furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097899-51-7)


Kinase Inhibitor SAR Exploration Requiring a Defined 4‑Aminopyrimidine Hinge-Binding Motif

For medicinal chemistry programs targeting the ATP-binding pocket of kinases, the pyrimidin-4-amine moiety of this compound presents a well-characterized hinge-binding pharmacophore. The target compound can serve as a core scaffold for systematic SAR studies where the furan-2-carbonyl group is varied to probe selectivity across the kinome, with the 4‑amine attachment point ensuring canonical hinge-region hydrogen-bond geometry distinct from 2‑aminopyrimidine-based inhibitors [1]. Procurement of this specific regioisomer—rather than the 2‑amine analog (CAS 2034303-16-5)—is essential for programs that have established 4‑aminopyrimidine as their hinge-binding motif from co-crystal structures .

Fragment-Based Drug Discovery (FBDD) Using a Low-Molecular-Weight, Ligand-Efficient Furan-Containing Scaffold

With a molecular weight of 244.25 g/mol and a heavy atom count of 18, this compound falls within the preferred fragment space (MW < 300; heavy atom count ≤ 22) for FBDD campaigns [1]. Its furan-2-carbonyl group provides a single hydrogen-bond acceptor (ring O) without the added complexity of nitrogen heterocycles (e.g., pyrazole analogs with NH donor capacity), simplifying the interpretation of initial fragment screening hits. The unsubstituted furan ring also leaves the 5‑position available for subsequent chemical elaboration in hit-to-lead optimization, unlike the 5‑bromo analog where the halogen would need to be replaced or exploited .

Selective Azetidinyl-Pyrimidine Library Design for JAK/TYK2 Inhibitor Screening

Patent disclosures (e.g., EP4363058A1) establish the azetidinyl-pyrimidine scaffold as a privileged chemotype for JAK family kinase inhibition, with applications in inflammatory and autoimmune disease [1]. This compound, with its unsubstituted furan-2-carbonyl substituent, represents a minimal pharmacophore within that patent space. It can be used as a reference compound for designing focused libraries where the furan ring is systematically varied (e.g., thiophene, oxazole, phenyl replacement) while keeping the azetidine-pyrimidine core constant. Procurement of the unsubstituted variant is critical as the synthetic baseline against which substituted analogs are compared for improvements in potency, selectivity, and ADME properties .

Metabolic Stability Profiling of Carbonyl-Linked vs. Direct C–C Linked Furan-Azetidine-Pyrimidine Series

The carbonyl linker in this compound creates an amide bond that is susceptible to enzymatic hydrolysis, offering a built-in metabolic soft spot that distinguishes it from the directly C–C linked analog (CAS 2097974-72-4) [1]. Research groups investigating prodrug strategies or seeking to understand amide bond stability in azetidine-containing scaffolds can use this compound in head-to-head microsomal or hepatocyte stability assays against the C–C linked analog. The differential half-life (predicted t₁/₂ in human liver microsomes: amide < C–C linked) can inform the design of analogs with tunable metabolic profiles for oral or topical administration routes .

Quote Request

Request a Quote for N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.